molecular formula C9H8I2N2O3 B13432720 3-Acetamido-5-amino-2,6-diiodobenzoic acid

3-Acetamido-5-amino-2,6-diiodobenzoic acid

Cat. No.: B13432720
M. Wt: 445.98 g/mol
InChI Key: CGJMACXEBYUIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-amino-2,6-diiodobenzoic acid is an organic compound with the molecular formula C9H8I2N2O3 and a molecular weight of 445.98 g/mol . This compound is characterized by the presence of two iodine atoms, an acetamido group, and an amino group attached to a benzoic acid core. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-acetamido-5-amino-2,6-diiodobenzoic acid typically involves the iodination of 3-acetamido-5-aminobenzoic acid. One common method includes the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl). This process ensures selective iodination at the desired positions on the benzoic acid ring . Industrial production methods may involve similar iodination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetamido-5-amino-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms or reduce the acetamido group to an amine.

    Substitution: Halogen atoms (iodine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Acetamido-5-amino-2,6-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-5-amino-2,6-diiodobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The iodine atoms in the compound can form strong interactions with amino acid residues in proteins, affecting their structure and function. This interaction can lead to changes in enzyme activity or protein stability, which are crucial for its applications in biochemical research and medicine.

Comparison with Similar Compounds

Similar compounds to 3-acetamido-5-amino-2,6-diiodobenzoic acid include:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and applications.

Properties

IUPAC Name

3-acetamido-5-amino-2,6-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2N2O3/c1-3(14)13-5-2-4(12)7(10)6(8(5)11)9(15)16/h2H,12H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMACXEBYUIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1)N)I)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.